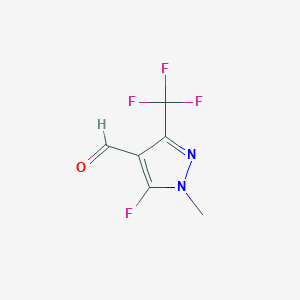
5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C6H4F4N2O and its molecular weight is 196.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with significant potential in various biological applications. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.
- Molecular Formula : C6H4F4N2O
- Molecular Weight : 196.1 g/mol
- CAS Number : 447401-88-9
- Purity : Typically ≥95% .
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's synthesis has been optimized for yield and purity, making it accessible for research purposes.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:
In a study focusing on structure-activity relationships (SAR), it was found that modifications to the pyrazole ring could enhance anticancer activity, with certain derivatives showing IC50 values in the low micromolar range against MDA-MB-231 cells .
Antifungal Activity
The compound has also been evaluated for antifungal properties. A series of derivatives were synthesized and tested against phytopathogenic fungi, revealing moderate antifungal activity. Notably, some compounds exhibited over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. Research has indicated that modifications to the trifluoromethyl group can enhance anti-inflammatory properties. For instance, certain derivatives showed significant inhibition of COX enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 1: Anticancer Evaluation
A study synthesized a series of asymmetric MACs fused with 1H-pyrazole and evaluated their effects on breast cancer cells (MDA-MB-231). The results demonstrated that compounds significantly induced apoptosis and enhanced caspase activity at micromolar concentrations .
Study 2: Antifungal Screening
In another investigation, a library of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives was synthesized and tested against three phytopathogenic fungi. The study concluded that specific substitutions on the pyrazole ring led to enhanced antifungal activity compared to standard treatments .
Properties
IUPAC Name |
5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKIPJVJFWPIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














